molecular formula C14H23NO6 B13620074 Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate

Cat. No.: B13620074
M. Wt: 301.34 g/mol
InChI Key: QLBANAACJYYHFQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C14H23NO6 It is a morpholine derivative that features a tert-butyl ester group and an ethoxy-oxopropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and ethoxy-oxopropanoyl compounds. One common method includes the esterification of morpholine-4-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The ethoxy-oxopropanoyl group can act as a reactive site for nucleophilic attack, while the morpholine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • Tert-butyl 3-hydroxypropionate

Uniqueness

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate is unique due to its specific combination of functional groups and the presence of the morpholine ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate

InChI

InChI=1S/C14H23NO6/c1-5-20-12(17)8-11(16)10-9-19-7-6-15(10)13(18)21-14(2,3)4/h10H,5-9H2,1-4H3

InChI Key

QLBANAACJYYHFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1COCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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